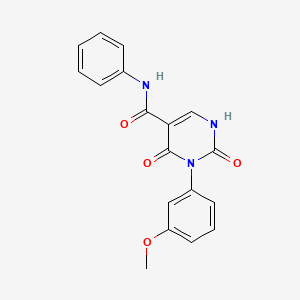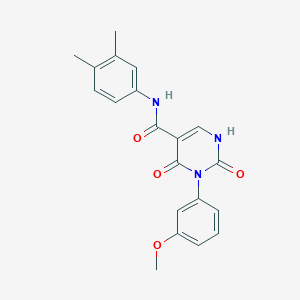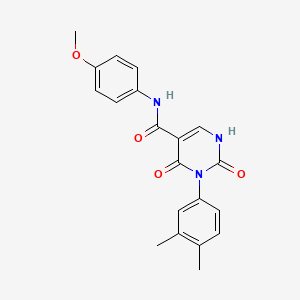
1-(4-Chlorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiophenyl group, and a pyridazinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone typically involves multiple steps:
-
Formation of the Pyridazinyl Intermediate: : The initial step often involves the synthesis of the pyridazinyl intermediate. This can be achieved through the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide, followed by cyclization with an appropriate reagent to yield the pyridazinyl ring.
-
Thioether Formation: : The next step involves the formation of the thioether linkage. This can be done by reacting the pyridazinyl intermediate with a suitable thiol, such as 4-chlorobenzenethiol, under basic conditions to form the thioether bond.
-
Final Coupling: : The final step involves coupling the thioether intermediate with an appropriate acylating agent, such as 4-chlorobenzoyl chloride, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chlorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target being studied.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-2-(pyridazin-3-ylthio)ethanone: Lacks the thiophenyl group, which may affect its biological activity.
1-(4-Chlorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)propanone: Similar structure but with a different carbon chain length, which can influence its reactivity and interactions.
Uniqueness
1-(4-Chlorophenyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiophenyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.
特性
分子式 |
C16H11ClN2OS2 |
|---|---|
分子量 |
346.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylethanone |
InChI |
InChI=1S/C16H11ClN2OS2/c17-12-5-3-11(4-6-12)14(20)10-22-16-8-7-13(18-19-16)15-2-1-9-21-15/h1-9H,10H2 |
InChIキー |
ALATUWCZXADAHY-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-5-methoxyphenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11290638.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11290651.png)
![1-(3-chloro-4-fluorophenyl)-4-(3-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11290655.png)

![(4-methyl-3-nitrophenyl)[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11290664.png)


![6,6-dimethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11290676.png)
![2-{2,5-dioxo-1-phenyl-3-[2-(pyridin-4-yl)ethyl]imidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide](/img/structure/B11290678.png)
![3-butyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11290691.png)
![2-hydroxy-4-methyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11290695.png)
![5-amino-1-(3,4-dimethoxybenzyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11290696.png)

![N-(3-isopropoxypropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11290706.png)
